molecular formula C26H24N4O3 B2679760 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251569-27-3

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2679760
CAS RN: 1251569-27-3
M. Wt: 440.503
InChI Key: ONYOWWLTDSYFGR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzylamino group, a naphthyridine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a naphthyridine ring, which is a type of heterocyclic compound. This ring is substituted with various groups, including a benzylamino group and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzylamino group might participate in reactions typical of amines, while the carboxamide group might undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, it might have certain solubility characteristics based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Antibacterial Agents

Naphthyridine derivatives have been synthesized and evaluated for their antibacterial activities. For instance, a study on pyridonecarboxylic acids, a closely related chemical class, demonstrated the synthesis of compounds with significant in vitro and in vivo antibacterial properties. These compounds were found to be more active than existing antibacterial agents, indicating their potential as new therapeutic options for bacterial infections (Egawa et al., 1984).

NK(1) Receptor Antagonists

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives revealed their effectiveness as orally active tachykinin NK(1) receptor antagonists. These compounds showed excellent antagonistic activities both in vitro and in vivo, suggesting their potential use in treating bladder function disorders (Natsugari et al., 1999).

Synthesis and Reactivity

Studies on the synthesis and reactivity of aminonaphthyridinones and related compounds have led to the discovery of novel heterocyclic systems with potential applications in material science and organic synthesis. For example, novel annulated products from aminonaphthyridinones have been synthesized, showcasing typical pyrrole-type reactivity and indicating a broad utility in chemical synthesis (Deady & Devine, 2006).

Anticancer Assessment

The synthesis and evaluation of new 2-amino-3-cyanopyridine derivatives for anticancer activity demonstrate the therapeutic potential of naphthyridine derivatives in oncology. These studies involve the development of compounds with promising cytotoxic activity against various cancer cell lines, indicating the role of naphthyridine derivatives as potential anticancer agents (Mansour et al., 2021).

Future Directions

The study of new compounds like this one is an important part of advancing science and medicine. Future research could explore its synthesis, properties, and potential applications .

Mechanism of Action

properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-8-11-20(12-9-17)29-26(33)22-15-30(25-21(24(22)32)13-10-18(2)28-25)16-23(31)27-14-19-6-4-3-5-7-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYOWWLTDSYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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